molecular formula C17H23N5O2S B1679702 PF-4878691 CAS No. 532959-63-0

PF-4878691

Cat. No.: B1679702
CAS No.: 532959-63-0
M. Wt: 361.5 g/mol
InChI Key: YZOQZEXYFLXNKA-UHFFFAOYSA-N
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Description

CPG-52852, also known as PF-04878691, is a small molecule that belongs to the class of organic compounds known as imidazoquinolines. These are aromatic heterocyclic compounds containing an imidazole ring fused to a quinoline ring system. CPG-52852 is a toll-like receptor 7 (TLR7) agonist and has been investigated for its potential anti-cancer activity .

Preparation Methods

The synthetic routes and reaction conditions for CPG-52852 involve the formation of the imidazoquinoline core structure The preparation typically starts with the synthesis of the imidazole ring, followed by its fusion with a quinoline ring systemThe industrial production methods for CPG-52852 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

CPG-52852 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The imidazoquinoline core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

CPG-52852 exerts its effects by acting as an agonist of toll-like receptor 7 (TLR7). Upon binding to TLR7, the compound activates downstream signaling pathways that lead to the production of cytokines and other immune response mediators. This activation enhances the body’s immune response against cancer cells and other pathogens. The molecular targets and pathways involved include the MyD88-dependent pathway, which leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

CPG-52852 is unique among imidazoquinolines due to its specific structure and potent TLR7 agonist activity. Similar compounds include:

CPG-52852 stands out due to its specific structural features and its investigational status in various clinical trials for cancer treatment .

Properties

IUPAC Name

N-[4-(4-amino-2-ethylimidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-3-14-21-15-16(12-8-4-5-9-13(12)20-17(15)18)22(14)11-7-6-10-19-25(2,23)24/h4-5,8-9,19H,3,6-7,10-11H2,1-2H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQZEXYFLXNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CCCCNS(=O)(=O)C)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201416
Record name CPG-52852
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532959-63-0
Record name CPG-52852
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532959630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPG-52852
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12476
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CPG-52852
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CPG-52852
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJC3KPK6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of acetyl chloride (0.15 mL, 2 mmol) in ethanol (2 mL) was added to a solution of N-{4-[5-(2-aminophenyl)-4-cyano-2-ethyl-1H-imidazo 1-yl]butyl}methanesulfonamide (0.19 g) in ethanol (4 mL). The mixture was heated at reflux for two hours, allowed to cool to room temperature, and concentrated under reduced pressure. The resulting off-white solid was dissolved in water (2.0 mL) with heating to 60° C. The resulting solution was adjusted to pH 12 with the addition of 10% w/w sodium hydroxide (about 0.2 mL). The mixture was cooled overnight at 5° C. The crystals were collected by filtration, washed with water, and dried under vacuum at 40° C. for two hours to provide N-[4-(4-amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide as beige crystals, mp 202° C. to 204° C., having a 1H NMR spectrum consistent with an authentic sample.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
N-{4-[5-(2-aminophenyl)-4-cyano-2-ethyl-1H-imidazo 1-yl]butyl}methanesulfonamide
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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